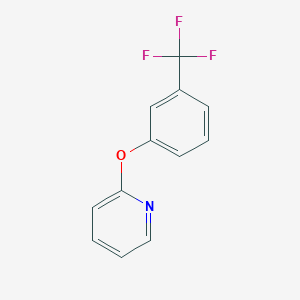

2-{3-(Trifluoromethyl)phenoxy}pyridine

Description

Properties

Molecular Formula |

C12H8F3NO |

|---|---|

Molecular Weight |

239.19 g/mol |

IUPAC Name |

2-[3-(trifluoromethyl)phenoxy]pyridine |

InChI |

InChI=1S/C12H8F3NO/c13-12(14,15)9-4-3-5-10(8-9)17-11-6-1-2-7-16-11/h1-8H |

InChI Key |

MFDBYHAXXAGPNF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)OC2=CC=CC(=C2)C(F)(F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Herbicidal Activity

- 2-{3-(Trifluoromethyl)phenoxy}pyridine Derivatives: Exhibit superior herbicidal activity compared to chlorinated analogs due to enhanced electron-withdrawing effects of the -CF₃ group, which improves binding to acetyl-CoA carboxylase .

- Haloxyfop Ethoxy Ethyl: Demonstrates 10–15% higher field efficacy against grassy weeds than non-fluorinated pyridinyloxy herbicides, attributed to its ethoxyethyl ester group, which improves foliar absorption .

Toxicity and Selectivity

- Fluorinated derivatives like 2,3-difluoro-5-(trifluoromethyl)pyridine show reduced mammalian toxicity (LD₅₀ > 2,000 mg/kg in rats) compared to chlorinated analogs (LD₅₀ ~ 500 mg/kg), making them safer for agricultural use .

- Pyridalyl’s dichloroallyloxy group enhances insecticidal specificity, with minimal impact on non-target organisms (honeybee LC₅₀ > 1,000 ppm) .

Physicochemical Properties

| Property | 2-{3-(Trifluoromethyl)phenoxy}pyridine | Pyridalyl | 2-(3-Chlorophenyl)-4-methylsulfanyl-6-[3-(trifluoromethyl)phenyl]pyridine |

|---|---|---|---|

| Molecular Weight (g/mol) | 231.21 | 479.12 | 377.82 |

| Boiling Point (°C) | 282.4 (predicted) | Decomposes at >200 | Not reported |

| LogP (lipophilicity) | 3.8 (estimated) | 5.1 | 4.2 |

| Acid Dissociation (pKa) | 9.22 (phenolic oxygen) | Not applicable | 8.5 (pyridine nitrogen) |

Data derived from experimental and computational studies .

Q & A

Q. What are the critical considerations for optimizing the synthetic route of 2-{3-(Trifluoromethyl)phenoxy}pyridine in academic settings?

Methodological Answer: The synthesis of 2-{3-(Trifluoromethyl)phenoxy}pyridine typically involves nucleophilic aromatic substitution (SNAr) between pyridine derivatives and trifluoromethyl-substituted phenols. Key parameters include:

- Reagent selection : Use of strong bases (e.g., KOH or NaH) to deprotonate the phenol and activate the pyridine ring for substitution.

- Solvent optimization : Polar aprotic solvents like DMF or DMSO enhance reaction rates by stabilizing intermediates.

- Temperature control : Reactions often proceed at 80–120°C to balance reactivity and side-product formation.

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (e.g., ethanol/water mixtures) is critical for isolating high-purity products (>95%) .

Q. How can researchers characterize the purity and structural integrity of 2-{3-(Trifluoromethyl)phenoxy}pyridine?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹⁹F NMR confirm substitution patterns. For example, the trifluoromethyl group appears as a singlet at ~δ -60 ppm in ¹⁹F NMR, while pyridine protons show distinct splitting patterns .

- High-Resolution Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI-TOF) validates molecular formula (C₁₂H₈F₃NO).

- HPLC-PDA : Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies purity and detects trace impurities .

Q. What safety precautions are essential when handling 2-{3-(Trifluoromethyl)phenoxy}pyridine in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation (H333 hazard) .

- Storage : Store in amber glass vials under inert gas (N₂/Ar) at 2–8°C to prevent degradation.

- Waste Disposal : Neutralize acidic/basic residues before disposal, and segregate halogenated waste for incineration .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence the reactivity of 2-{3-(Trifluoromethyl)phenoxy}pyridine in cross-coupling reactions?

Methodological Answer: The trifluoromethyl group (-CF₃) deactivates the pyridine ring via inductive effects, reducing electron density at the ortho and para positions. This impacts:

Q. What strategies resolve contradictions in reported biological activities of 2-{3-(Trifluoromethyl)phenoxy}pyridine derivatives?

Methodological Answer: Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) often arise from:

- Substituent positional isomerism : Meta-substituted phenoxy groups (3-CF₃) may exhibit different binding affinities compared to para isomers.

- Cell line specificity : Validate assays across multiple cell lines (e.g., HeLa vs. HEK293) to distinguish target-specific effects from general toxicity .

- Metabolite interference : Use LC-MS to identify metabolic byproducts that may mask or alter primary activity .

Q. How can computational modeling guide the design of 2-{3-(Trifluoromethyl)phenoxy}pyridine-based enzyme inhibitors?

Methodological Answer:

- Docking studies : Molecular docking (AutoDock Vina, Schrödinger) predicts binding poses in active sites (e.g., kinase ATP pockets).

- QSAR analysis : Correlate substituent electronegativity (Hammett σ values) with inhibitory potency (IC₅₀) to prioritize synthetic targets .

- MD Simulations : Assess binding stability over 100-ns trajectories using AMBER or GROMACS to evaluate entropy-enthalpy trade-offs .

Q. What are the challenges in scaling up 2-{3-(Trifluoromethyl)phenoxy}pyridine synthesis for preclinical studies?

Methodological Answer:

- Batch vs. Flow Chemistry : Flow systems reduce exothermic risks and improve mixing for large-scale SNAr reactions.

- Cost of CF₃ precursors : Optimize trifluoromethylation steps using cheaper reagents (e.g., TMSCF₃ instead of Ruppert-Prakash reagent).

- Regulatory compliance : Ensure intermediates meet ICH Q3A/B guidelines for residual solvents (e.g., DMF ≤ 880 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.